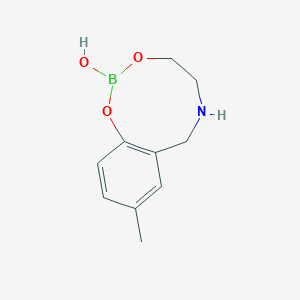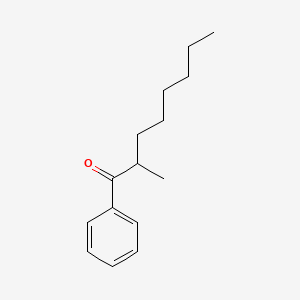
2-Methyl-1-phenyloctan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-phenyloctan-1-one is an organic compound with the molecular formula C15H22O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a methyl group on an octane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-1-phenyloctan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5CH3+C8H15ClOAlCl3C15H22O+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-phenyloctan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: HNO3 for nitration, SO3 for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 2-Methyl-1-phenyloctanoic acid.
Reduction: 2-Methyl-1-phenyloctanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Methyl-1-phenyloctan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavors due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-phenyloctan-1-one involves its interaction with various molecular targets The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce different products
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-phenylbutan-1-one: Similar structure but with a shorter carbon chain.
2-Methyl-1-phenylhexan-1-one: Similar structure but with a different carbon chain length.
2-Methyl-1-phenylpropan-1-one: Similar structure but with an even shorter carbon chain.
Uniqueness
2-Methyl-1-phenyloctan-1-one is unique due to its specific carbon chain length and the position of the methyl and phenyl groups. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
132719-12-1 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
2-methyl-1-phenyloctan-1-one |
InChI |
InChI=1S/C15H22O/c1-3-4-5-7-10-13(2)15(16)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |
Clé InChI |
WDRILHACDBYYPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)
![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)
![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
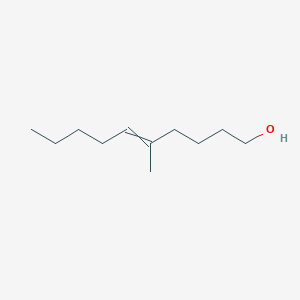
![N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide](/img/structure/B14285266.png)
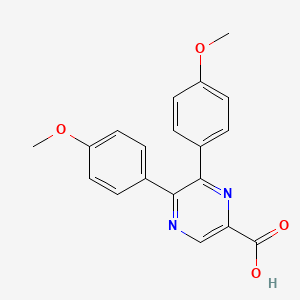
![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
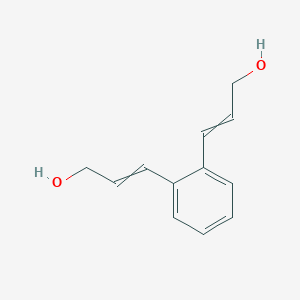
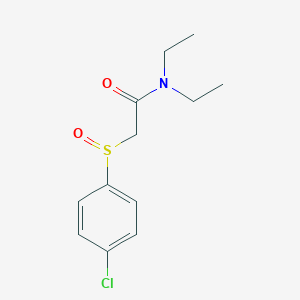
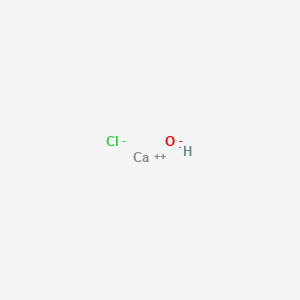
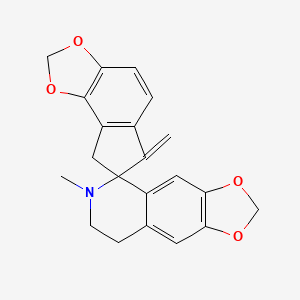
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)
